Comparative Lipophilicity (ACD/LogP) of 2-Methylcyclopentene-1-carboxylic acid vs. 1-Cyclopentene-1-carboxylic acid
The 2-methyl substitution on 2-methylcyclopentene-1-carboxylic acid increases predicted lipophilicity by approximately 0.4–0.7 LogP units relative to the unsubstituted analog 1-cyclopentene-1-carboxylic acid. This quantitative difference in partitioning behavior directly impacts extraction efficiency and chromatographic retention time during purification workflows [1] [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.95 (predicted) |
| Comparator Or Baseline | 1-Cyclopentene-1-carboxylic acid; predicted LogP ≈ 1.2–1.4 (class reference) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.7 units |
| Conditions | ACD/Labs Percepta Platform prediction (in silico) |
Why This Matters
Higher LogP alters retention time in reversed-phase chromatography and extraction efficiency, informing solvent selection and purification protocol design in synthetic workflows.
- [1] ChemSpider. 2-Methyl-1-cyclopentene-1-carboxylic acid (CSID:2285418). Predicted ACD/LogP: 1.95. View Source
- [2] Chemicalize (ChemAxon). 1-Cyclopentene-1-carboxylic acid. Predicted LogP: 1.24. View Source
